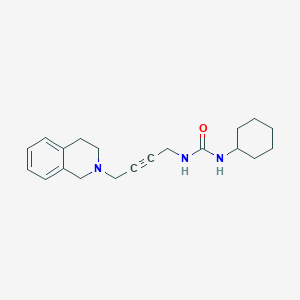
1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea is a novel compound with distinctive structural features. Due to its unique scaffold, it garners interest in various scientific fields such as medicinal chemistry, organic synthesis, and material science. This compound incorporates the structural elements of cyclohexyl, isoquinoline, and urea, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes
The synthesis of 1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea can be accomplished through a multi-step process involving key reactions such as cyclization, alkyne functionalization, and urea formation. Initially, cyclohexylamine undergoes a coupling reaction with an alkyne derivative to form an intermediate. This intermediate is then subjected to isoquinoline ring formation under suitable reaction conditions.
Reaction Conditions
The typical reaction conditions for the synthesis involve the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with catalysts like palladium or copper complexes facilitating the coupling reactions. The temperature range for these reactions is usually between 80-120°C.
Industrial Production Methods
On an industrial scale, the production of this compound can be scaled up using continuous flow reactors. These reactors provide enhanced control over reaction parameters, ensuring high yield and purity. Optimizing the concentration of reactants and reaction times is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution. Oxidation reactions can introduce additional functional groups, enhancing its chemical reactivity. Reduction reactions, on the other hand, can modify the structure to yield derivatives with altered properties.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Employment of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether or alcohol solvents.
Substitution: Nucleophilic substitution reactions using halogenated intermediates and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions vary depending on the specific pathway. Oxidation can yield carboxylic acids or aldehydes, reduction can produce alcohols or amines, and substitution reactions can introduce various substituents such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea serves as a valuable building block for the synthesis of complex organic molecules
Biology
This compound exhibits promising biological activities, making it a candidate for drug discovery and development
Medicine
In medicine, the compound's ability to modulate specific molecular pathways makes it a potential therapeutic agent. Research is ongoing to explore its efficacy in treating diseases such as cancer, infectious diseases, and neurological disorders.
Industry
From an industrial perspective, this compound can be utilized in the development of advanced materials, including polymers and coatings. Its unique properties contribute to enhanced material performance and durability.
Mechanism of Action
The compound exerts its effects through multiple mechanisms of action. It can bind to specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-3-(4-(2,3-dihydroisoquinolin-1(2H)-yl)but-2-yn-1-yl)urea: Structurally similar with a slightly altered isoquinoline ring.
1-cyclohexyl-3-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl)urea: Features a different hydrogenation state of the isoquinoline ring.
Uniqueness
Compared to similar compounds, 1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea stands out due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness underpins its potential for diverse scientific applications and therapeutic uses.
Hope that was useful. Have any feedback for me?
Properties
IUPAC Name |
1-cyclohexyl-3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c24-20(22-19-10-2-1-3-11-19)21-13-6-7-14-23-15-12-17-8-4-5-9-18(17)16-23/h4-5,8-9,19H,1-3,10-16H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKXOEOKCUXICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














